Acide 2-chlorohexadécanoïque

Vue d'ensemble

Description

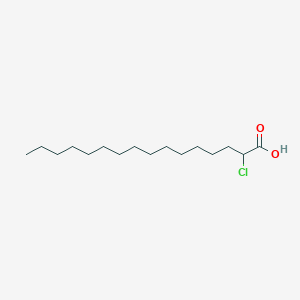

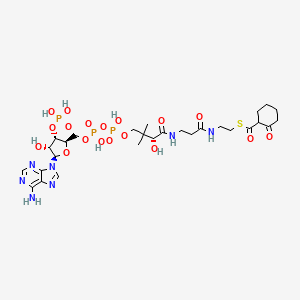

L'acide palmitique 2-chloro est un dérivé monochloré de l'acide palmitique, un acide gras saturé courant. Il se caractérise par la présence d'un atome de chlore lié au deuxième carbone de la chaîne d'acide palmitique. Ce composé est connu pour son rôle dans divers processus biochimiques, en particulier dans la formation de pièges extracellulaires des neutrophiles (PEN) et ses effets sur les cellules endothéliales .

Applications De Recherche Scientifique

Recherche sur la santé cardiaque

Acide 2-chlorohexadécanoïque : a été identifié comme un produit de l'oxydation lipidique dérivée de la myeloperoxydase (MPO) dans le cœur pendant l'endotoxémie . Il est généré dans le cœur de souris et conduit à la modification de sous-ensembles de protéines des cardiomyocytes. Le rôle de ce composé dans la santé cardiaque peut être essentiel pour comprendre les mécanismes moléculaires sous-jacents au dysfonctionnement cardiaque pendant la septicémie et d'autres affections qui impliquent l'activité de la MPO.

Athérosclérose et fonction endothéliale

Cet acide gras s'est avéré induire l'expression de la COX-2 dans les cellules endothéliales des artères coronaires humaines . La présence de l'This compound dans les plaques athéroscléreuses et son rôle dans la modification de la fonction des cellules endothéliales vasculaires par la régulation positive de l'expression de la COX-2 suggèrent son importance dans la pathogenèse de l'athérosclérose.

Impact neurologique

La recherche indique que l'This compound induit le stress du RE et le dysfonctionnement mitochondrial dans les cellules endothéliales microvasculaires du cerveau . Cette découverte est cruciale pour comprendre les effets neurotoxiques potentiels du composé et ses implications dans les maladies neurodégénératives.

Études du métabolisme lipidique

Des études in vitro ont montré que l'ajout d'This compound aux cardiomyocytes entraîne sa conversion et indique un métabolisme redox médié par la déshydrogénase des aldéhydes gras . Cet aspect peut être exploré plus avant pour comprendre les voies métaboliques impliquées dans la modification des lipides et la production d'énergie.

Mécanisme D'action

Target of Action

2-Chlorohexadecanoic acid is an inflammatory lipid mediator that primarily targets protein palmitoylation . It also interacts with the endoplasmic reticulum (ER) and mitochondrial functions in the human brain endothelial cell line hCMEC/D3 .

Mode of Action

The compound interferes with protein palmitoylation, a critical process for the proper functioning of many proteins . It induces ER-stress markers, leading to a reduction in the ER ATP content . This interaction with its targets results in the activation of transcription and secretion of IL-6 and IL-8 . Furthermore, it disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage .

Biochemical Pathways

The primary biochemical pathway affected by 2-chlorohexadecanoic acid is the protein palmitoylation pathway . The compound’s interference with this pathway leads to ER stress and a reduction in ATP content within the ER . This, in turn, activates the transcription and secretion of the inflammatory cytokines IL-6 and IL-8 . The compound also disrupts the mitochondrial membrane potential, leading to the induction of procaspase-3 and PARP cleavage .

Pharmacokinetics

It is known that the compound can cross the blood-brain barrier (bbb), which suggests it has good bioavailability in the brain . In vitro studies have shown that 2-chlorohexadecanoic acid can be converted to 2-chlorohexadecanol, indicating fatty aldehyde dehydrogenase-mediated redox metabolism .

Result of Action

The action of 2-chlorohexadecanoic acid results in a variety of molecular and cellular effects. It induces ER stress markers and reduces the ER ATP content . It also activates the transcription and secretion of IL-6 and IL-8 , which are key players in the inflammatory response. Additionally, it disrupts the mitochondrial membrane potential and induces procaspase-3 and PARP cleavage , which are involved in apoptosis.

Action Environment

The action of 2-chlorohexadecanoic acid can be influenced by various environmental factors. For instance, the presence of inflammation can enhance the production of 2-chlorohexadecanoic acid, as it is an inflammatory lipid mediator . Furthermore, the compound’s ability to cross the BBB suggests that it can act in the brain environment . .

Analyse Biochimique

Biochemical Properties

2-chlorohexadecanoic acid plays a significant role in biochemical reactions, particularly in the induction of cyclooxygenase-2 (COX-2) expression. It interacts with enzymes such as myeloperoxidase, which catalyzes the production of reactive chlorinating species. These species target plasmalogens, leading to the formation of 2-chlorohexadecanoic acid. This compound has been shown to increase COX-2 expression in human coronary artery endothelial cells, suggesting its involvement in inflammatory processes .

Cellular Effects

2-chlorohexadecanoic acid has profound effects on various cell types and cellular processes. In brain microvascular endothelial cells, it induces endoplasmic reticulum (ER) stress and mitochondrial dysfunction. This compound disrupts the mitochondrial membrane potential and activates transcription and secretion of interleukin-6 (IL-6) and interleukin-8 (IL-8). Additionally, 2-chlorohexadecanoic acid interferes with protein palmitoylation and reduces ER ATP content, leading to cellular stress responses .

Molecular Mechanism

At the molecular level, 2-chlorohexadecanoic acid exerts its effects through several mechanisms. It covalently modifies proteins associated with endothelial permeability and exocytosis in human lung microvascular endothelial cells. This compound also induces the cleavage of procaspase-3 and poly (ADP-ribose) polymerase (PARP), indicating its role in apoptosis. Furthermore, 2-chlorohexadecanoic acid activates nuclear factor kappa B (NFκB) signaling, which is likely responsible for the increased COX-2 expression and prostacyclin production observed in endothelial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chlorohexadecanoic acid change over time. Studies have shown that this compound induces COX-2 expression in human coronary artery endothelial cells within 8 hours of treatment. The expression levels remain constant over time, indicating a sustained response. Additionally, 2-chlorohexadecanoic acid disrupts mitochondrial function and induces ER stress markers over a prolonged period, suggesting long-term cellular stress and dysfunction .

Dosage Effects in Animal Models

The effects of 2-chlorohexadecanoic acid vary with different dosages in animal models. At lower doses, this compound promotes neutrophil adherence to the endothelium and causes the release of von Willebrand factor, angiopoietin-2, and P-selectin from endothelial cells. At higher doses, 2-chlorohexadecanoic acid induces significant cellular stress and apoptosis, as evidenced by the cleavage of procaspase-3 and PARP. These findings highlight the importance of dosage in determining the compound’s effects .

Metabolic Pathways

2-chlorohexadecanoic acid is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It is produced from the oxidation of plasmalogens by hypochlorous acid, a reactive chlorinating species generated by myeloperoxidase. This compound interferes with protein palmitoylation and induces ER stress markers, suggesting its involvement in cellular stress responses. Additionally, 2-chlorohexadecanoic acid disrupts mitochondrial function, further contributing to its metabolic effects .

Transport and Distribution

Within cells and tissues, 2-chlorohexadecanoic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound accumulates in the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular function. The distribution of 2-chlorohexadecanoic acid within specific cellular compartments is crucial for its activity and function .

Subcellular Localization

2-chlorohexadecanoic acid localizes to specific subcellular compartments, including the endoplasmic reticulum and mitochondria. This localization is essential for its activity, as it interferes with protein palmitoylation and induces ER stress markers. Additionally, 2-chlorohexadecanoic acid promotes the release of inflammatory mediators such as IL-6 and IL-8, further highlighting its role in cellular stress responses. The subcellular localization of this compound is directed by targeting signals and post-translational modifications .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acide palmitique 2-chloro peut être synthétisé par la chloration de l'acide palmitique. Ce processus implique généralement l'utilisation de gaz chloré ou d'autres agents chlorants dans des conditions contrôlées pour assurer une chloration sélective à la deuxième position du carbone. La réaction est généralement effectuée en présence d'un catalyseur et sous une atmosphère inerte pour éviter les réactions secondaires indésirables.

Méthodes de production industrielle : La production industrielle de l'acide palmitique 2-chloro suit des principes similaires, mais à plus grande échelle. Le processus implique l'alimentation continue d'acide palmitique et de gaz chloré dans un réacteur, où la réaction est catalysée et surveillée pour maintenir des conditions optimales. Le produit est ensuite purifié par distillation ou cristallisation pour obtenir de l'acide palmitique 2-chloro de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : L'acide palmitique 2-chloro subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des acides gras chlorés correspondants.

Réduction : Les réactions de réduction peuvent éliminer l'atome de chlore, le ramenant à l'acide palmitique.

Substitution : L'atome de chlore peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

- **

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Propriétés

IUPAC Name |

2-chlorohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQUHRSWFMWRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454792 | |

| Record name | 2-chlorohexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19117-92-1 | |

| Record name | 2-chlorohexadecanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

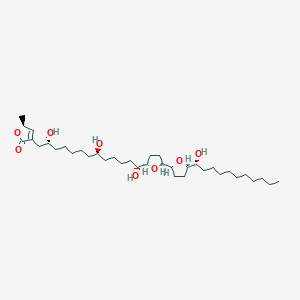

![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)

![N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1245384.png)

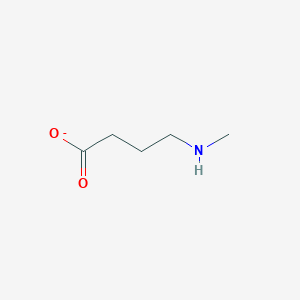

![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)